molecular formula C17H14N4S B5109755 [(1-Methylbenzimidazol-2-yl)methylthio]phthalazine

[(1-Methylbenzimidazol-2-yl)methylthio]phthalazine

Cat. No.: B5109755
M. Wt: 306.4 g/mol
InChI Key: WHHJLPOJPRYBIN-UHFFFAOYSA-N
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Description

[(1-Methylbenzimidazol-2-yl)methylthio]phthalazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole ring substituted with a methyl group at the 1-position, connected via a thioether linkage to a phthalazine moiety. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methylbenzimidazol-2-yl)methylthio]phthalazine typically involves multi-step organic reactions. One common synthetic route begins with the preparation of 1-methylbenzimidazole, which is then reacted with a suitable thiolating agent to introduce the thioether linkage. The resulting intermediate is subsequently coupled with phthalazine under controlled conditions to yield the final product. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with stringent control over reaction parameters to ensure consistency and quality. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(1-Methylbenzimidazol-2-yl)methylthio]phthalazine undergoes various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzimidazole and phthalazine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether linkage yields sulfoxides or sulfones, while reduction of nitro groups results in amines.

Scientific Research Applications

[(1-Methylbenzimidazol-2-yl)methylthio]phthalazine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of [(1-Methylbenzimidazol-2-yl)methylthio]phthalazine involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with DNA and enzymes, potentially inhibiting their function. The thioether linkage may facilitate the compound’s binding to metal ions, enhancing its biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

[(1-Methylbenzimidazol-2-yl)methylthio]phthalazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features of benzimidazole and phthalazine rings, which impart distinct chemical and biological properties not found in the compared compounds.

Properties

IUPAC Name

1-[(1-methylbenzimidazol-2-yl)methylsulfanyl]phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4S/c1-21-15-9-5-4-8-14(15)19-16(21)11-22-17-13-7-3-2-6-12(13)10-18-20-17/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHJLPOJPRYBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CSC3=NN=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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